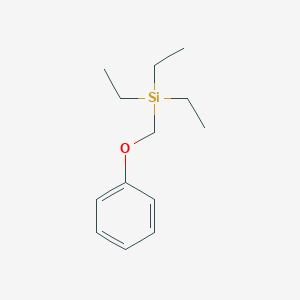
Triethyl(phenoxymethyl)silane
Overview
Description
Triethyl(phenoxymethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a phenoxymethyl group. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis due to their unique chemical properties. The phenoxymethyl group imparts specific reactivity patterns to the molecule, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(phenoxymethyl)silane typically involves the reaction of phenoxymethyl chloride with triethylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
PhOCH2Cl+Et3SiH→PhOCH2SiEt3+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Triethyl(phenoxymethyl)silane undergoes various chemical reactions, including:
Oxidation: The phenoxymethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: The silicon-hydrogen bond in this compound can participate in hydrosilylation reactions, reducing carbonyl compounds to alcohols.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles, leading to the formation of diverse organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrosilylation reactions often use catalysts such as platinum or rhodium complexes.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Corresponding alcohols from carbonyl compounds.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Triethyl(phenoxymethyl)silane has found applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which Triethyl(phenoxymethyl)silane exerts its effects is primarily through the formation of stable silicon-carbon bonds. The silicon atom in the compound can act as a hydride donor in reduction reactions, facilitating the conversion of carbonyl compounds to alcohols. Additionally, the phenoxymethyl group can participate in various chemical transformations, providing a versatile platform for the synthesis of diverse organic compounds.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenoxymethyl)silane: Similar structure but with three methyl groups instead of ethyl groups.
Triethylsilane: Lacks the phenoxymethyl group, making it less reactive in certain transformations.
Phenoxy(trimethyl)silane: Contains a trimethylsilyl group instead of triethylsilyl, affecting its reactivity and applications.
Uniqueness
Triethyl(phenoxymethyl)silane is unique due to the combination of the triethylsilyl group and the phenoxymethyl group. This combination imparts specific reactivity patterns that are not observed in other similar compounds. The presence of the phenoxymethyl group allows for selective transformations, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
triethyl(phenoxymethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22OSi/c1-4-15(5-2,6-3)12-14-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEARMMPWJEXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502179 | |
| Record name | Triethyl(phenoxymethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58892-22-1 | |
| Record name | Triethyl(phenoxymethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


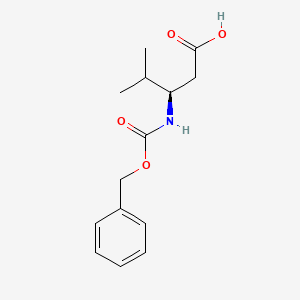
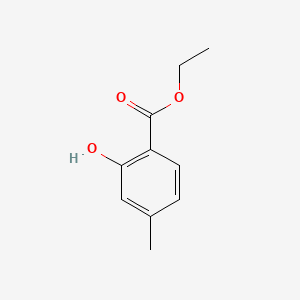
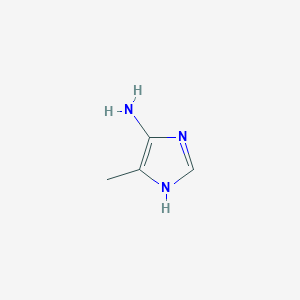

![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1601627.png)

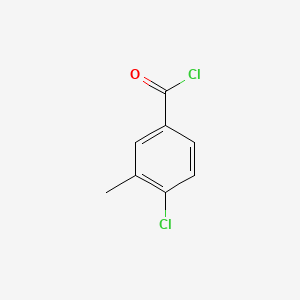

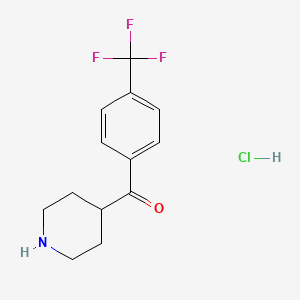

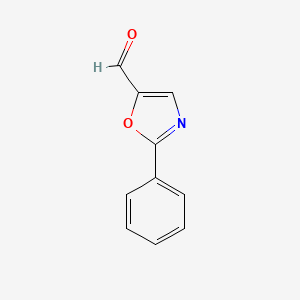
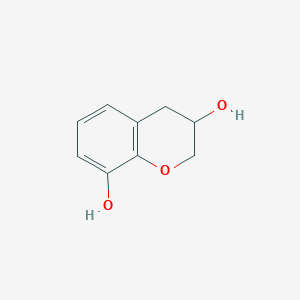
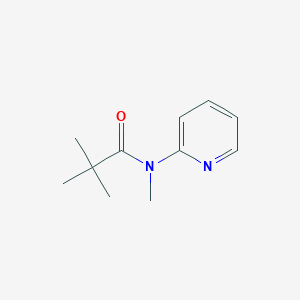
![2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1601645.png)
